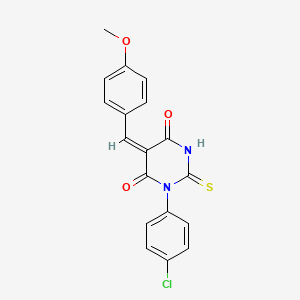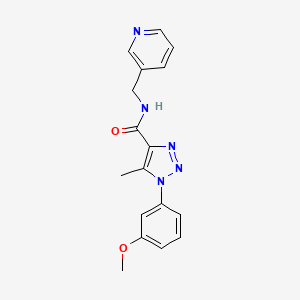![molecular formula C17H19ClO3 B5164065 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5164065.png)
4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene, also known as carvedilol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. In addition to its clinical use, carvedilol has been extensively studied in scientific research due to its potential therapeutic benefits in various diseases.
Wirkmechanismus
Carvedilol acts as a non-selective beta-blocker, blocking both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 adrenergic receptor blocking properties. By blocking these receptors, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene reduces the effects of the sympathetic nervous system, including heart rate, blood pressure, and cardiac output. In addition, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has antioxidant properties and can scavenge free radicals, reducing oxidative stress.
Biochemical and physiological effects:
Carvedilol has been shown to have several biochemical and physiological effects, including reducing heart rate, blood pressure, and cardiac output. It also improves left ventricular function, reduces oxidative stress, and improves insulin sensitivity. Carvedilol has been found to have a favorable safety profile, with few adverse effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has several advantages for lab experiments, including its well-established safety profile and availability as a commercial medication. However, its low solubility in water can make it difficult to administer in certain experimental settings. In addition, its non-specific binding to adrenergic receptors can make it challenging to isolate the effects of 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene on specific pathways.
Zukünftige Richtungen
There are several future directions for 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene research. One area of interest is its potential use in combination with other medications for the treatment of heart failure and hypertension. Another area of research is the potential use of 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene in the prevention and treatment of cancer. Additionally, there is ongoing research into the mechanisms of 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene's antioxidant effects and its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
Carvedilol can be synthesized through a multi-step process starting with 3,5-dimethoxybenzaldehyde. The synthesis involves the formation of an ether linkage between 2-(2-ethoxyphenoxy)ethanol and 3,5-dimethoxybenzaldehyde, followed by the introduction of a chlorine atom at the para position of the benzene ring. The final step involves the alkylation of the resulting intermediate with 2-methylbenzyl chloride. The yield of 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene synthesis is typically around 50%.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been studied extensively for its potential therapeutic benefits in various diseases, including heart failure, hypertension, diabetes, and cancer. In heart failure, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has been shown to improve left ventricular function and reduce mortality rates. In hypertension, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has been found to be effective in reducing blood pressure and improving endothelial function. In diabetes, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has been shown to improve insulin sensitivity and reduce oxidative stress. In cancer, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has been studied for its potential anti-tumor effects, including inhibition of angiogenesis and tumor cell proliferation.
Eigenschaften
IUPAC Name |
4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-3-19-16-6-4-5-7-17(16)21-11-10-20-15-9-8-14(18)12-13(15)2/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTZVTJLXZILET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5163999.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5164000.png)
![3-methyl-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5164005.png)


![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5164048.png)

![methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate](/img/structure/B5164054.png)
![{4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5164062.png)
![2-chloro-6-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5164076.png)
![5-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5164077.png)


![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)